1-Amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of tetrahydropyridines. It is characterized by a unique combination of functional groups including an amino group, carbonitrile, and dioxo moieties. This compound is often studied for its potential applications in medicinal chemistry and organic synthesis.
1-Amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be classified under:
The synthesis of 1-amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to favor the formation of the desired tetrahydropyridine structure. Analytical techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile features:
The molecular formula is , with a molecular weight of approximately 180.16 g/mol. The compound's structure can be represented using SMILES notation as C[C@H]1(C(=O)N)C(=O)N(C(=N)C)C(=O)C1.
1-Amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can participate in various chemical reactions:
Reactions are typically carried out in solvent systems like ethanol or dimethyl sulfoxide (DMSO), with catalysts such as triethylamine or sodium hydride being used to facilitate reactions.
1-Amino-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has potential applications in:
This compound's unique structure makes it a subject of interest for further research into its biological activity and potential therapeutic uses.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4